molecular formula C13H17BF3NO2 B3233069 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline CAS No. 1351337-49-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline

Cat. No.: B3233069
CAS No.: 1351337-49-9
M. Wt: 287.09 g/mol
InChI Key: UYOGSDVEVIQAHW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline (CAS: 1259285-61-4) is a boronate ester derivative with a trifluoromethyl (-CF₃) substituent at the 3-position and a pinacol boronate group at the 2-position of the aniline ring. Its molecular formula is C₁₃H₁₇BF₃NO₂, with a molecular weight of 287.09 g/mol. The compound is synthesized via Suzuki-Miyaura coupling or direct borylation of 3-trifluoromethyl-4-bromoaniline with pinacol borane, achieving a moderate yield of ~20%. The -CF₃ group confers strong electron-withdrawing effects, enhancing the boronate’s stability and influencing its reactivity in cross-coupling reactions.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-8(13(15,16)17)6-5-7-9(10)18/h5-7H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOGSDVEVIQAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133063
Record name Benzenamine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-
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Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351337-49-9
Record name Benzenamine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351337-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with a boronic ester precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 3-(trifluoromethyl)aniline is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form boronic acids or borates.

    Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline is primarily related to its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of sensors and probes that can selectively bind to specific biomolecules. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline -CF₃ (3), boronate (2) C₁₃H₁₇BF₃NO₂ High stability due to -CF₃; used in H₂O₂ sensing and Suzuki couplings
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -CH₃ (5), boronate (2) C₁₂H₁₈BNO₂ Less electron-withdrawing; higher solubility in nonpolar solvents
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Boronate (4) C₁₂H₁₈BNO₂ Para-substituted boronate; steric hindrance reduces coupling efficiency
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Boronate (3) C₁₂H₁₈BNO₂ Lacks -CF₃; faster coupling kinetics but lower thermal stability
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)aniline -CF₃ (3,5), boronate (2) C₁₄H₁₆BF₆NO₂ Dual -CF₃ groups increase steric bulk; limited solubility but high oxidative stability

Key Comparative Insights

Electronic Effects :

  • The -CF₃ group in the target compound enhances electrophilicity at the boron center, improving reactivity with nucleophiles like H₂O₂ in sensor applications. In contrast, methyl (-CH₃) or methoxy (-OCH₃) substituents (e.g., in 9b from ) provide electron-donating effects, slowing reaction rates.

Steric Considerations :

  • The meta-positioned -CF₃ in the target compound creates steric hindrance, reducing coupling efficiency compared to para-substituted analogs like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . However, this hindrance can prevent undesired side reactions in complex syntheses.

Synthetic Yields :

  • The target compound’s synthesis yield (~20%) is lower than simpler analogs such as 4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (9a) , which achieves >90% yield due to reduced steric demands.

Applications :

  • The target compound is pivotal in palladium-catalyzed cross-couplings for pharmaceuticals and agrochemicals, leveraging its stability under basic conditions. In contrast, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is more suited for rapid couplings but degrades faster in acidic media.

Research Findings and Data

Table 2: Reactivity in Suzuki-Miyaura Couplings

Compound Reaction Partner Yield (%) Conditions Reference
Target Compound 5-Bromo-2-(trifluoromethyl)pyridine 98 Pd(PPh₃)₄, K₂CO₃, toluene/EtOH
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 8-Bromo-1,6-naphthyridine 86 EDCl, pyridine
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-Bromoanisole 92 Pd(OAc)₂, SPhos, K₃PO₄

Notable Observations :

  • The target compound’s high yield (98%) with trifluoromethyl-substituted partners underscores its compatibility with electron-deficient aryl halides.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline shows superior yields in couplings with electron-rich partners due to reduced steric interference.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17BF3NO2
  • Molecular Weight : 273.09 g/mol
  • CAS Number : 66587508
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets. It has shown promise in several areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethyl anilines have been observed to inhibit cell proliferation in breast cancer models with IC50 values ranging from 0.87 to 12.91 µM .
  • Antimicrobial Properties : Some studies suggest that related compounds exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 4–8 µg/mL.
  • Mechanisms of Action :
    • Inhibition of Key Enzymes : Compounds similar to this compound have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .
    • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A detailed examination of the biological activity of related compounds provides insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerTrifluoromethyl anilinesIC50 values: 0.87–12.91 µM
AntimicrobialBoron-containing derivativesMICs: 4–8 µg/mL against MRSA
Enzyme InhibitionMMP inhibitorsSignificant inhibition of MMP-2 and MMP-9
Cell Cycle ArrestVarious aniline derivativesInduction of G2/M phase arrest

Pharmacokinetics and Toxicity

The pharmacokinetic properties of similar compounds indicate moderate bioavailability and acceptable toxicity profiles at high doses (e.g., 800 mg/kg) in animal models . Safety assessments are crucial for evaluating the therapeutic potential of new compounds.

Q & A

Advanced Research Question

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and boronate integrity. For example, the aniline NH₂ proton signal appears at δ ~5.0 ppm (broad), while the dioxaborolane methyl groups resonate at δ ~1.3 ppm . Overlapping signals (e.g., obscured C-3 in ¹³C NMR ) require 2D techniques (HSQC, HMBC).
  • LCMS : Monitors reaction progress; a molecular ion peak at m/z 307 [M+H]⁺ confirms the product .
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., crystal structure data in ).

How does the trifluoromethyl substituent influence the reactivity of this boronate ester in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing trifluoromethyl group:

  • Reduces electron density at the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions.
  • Increases stability of intermediates, requiring higher temperatures (e.g., 110°C vs. 80°C for non-fluorinated analogs) .
  • Affects solubility : The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) .

How can researchers address discrepancies in reported melting points or purity levels across studies?

Advanced Research Question
Contradictions often arise from:

  • Purity : Commercial samples may vary (96–100% purity ). Recrystallization from ethanol/water mixtures improves purity.
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic ) alter melting points.
  • Storage : Exposure to air causes darkening and decomposition; store under nitrogen at 2–8°C .

What safety protocols are essential when handling this compound under inert conditions?

Basic Research Question

  • Storage : Keep in amber glass bottles under nitrogen or argon to prevent oxidation .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive steps.
  • Decomposition : Thermal degradation above 170°C releases boron trifluoride (BF₃); use fume hoods and gas scrubbers .

What purification strategies are most effective for isolating this compound from reaction mixtures?

Basic Research Question

  • Liquid-liquid extraction : Ethyl acetate/water partitions organic byproducts .
  • Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:4) separates boronate esters from unreacted starting materials .
  • Recrystallization : Ethanol/water (1:1) yields high-purity crystalline product .

How can researchers mitigate challenges in detecting the aniline NH₂ group in NMR spectra?

Advanced Research Question

  • Deuterated solvents : Use DMSO-d₆ to enhance NH₂ proton visibility.
  • Variable temperature (VT-NMR) : Lower temperatures (e.g., 0°C) reduce proton exchange broadening .
  • Derivatization : Acetylation with acetic anhydride converts NH₂ to a sharper acetyl signal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline

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